4-フェニル-4H-1,2,4-トリアゾール-3-チオール

概要

説明

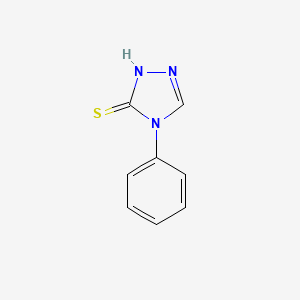

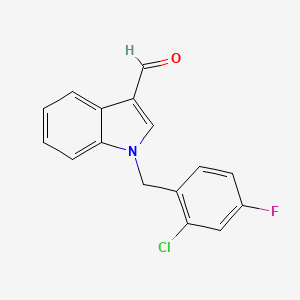

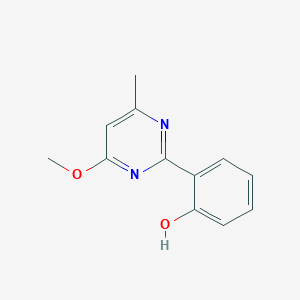

“4-Phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the empirical formula C8H8N4S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of “4-Phenyl-4H-1,2,4-triazole-3-thiol” involves several steps. Firstly, the benzoic acid hydrazide is synthesized. Then it is reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate. After that, a condensation reaction with different aldehydes is conducted to synthesize Schiff bases, which are cyclized by treating with thioglycolic acid to prepare desired compounds .Molecular Structure Analysis

The molecular structure of “4-Phenyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES stringNn1c(S)nnc1-c2ccccc2 . This indicates that the compound contains a triazole ring attached to a phenyl group and a thiol group. Chemical Reactions Analysis

“4-Phenyl-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions. For instance, it can undergo regioselective S-alkylation to form a series of S-substituted derivatives . It can also react with acetic anhydride to form a product .Physical And Chemical Properties Analysis

“4-Phenyl-4H-1,2,4-triazole-3-thiol” is a solid compound with a melting point between 195 °C (dec.) (lit.) and 211-215 °C (dec.) . Its molecular weight is 192.24 .科学的研究の応用

ヘテロ環式化合物の合成

4-フェニル-4H-1,2,4-トリアゾール-3-チオールは、その活性なチオール基により、さまざまなヘテロ環式化合物の合成に使用されます。 これらの化合物は、幅広い薬理活性を持つことから、有機化学において重要です .

抗菌活性

この化合物の誘導体は、抗菌活性において有望な結果を示しています。 それらは、細菌や酵母様真菌に対して試験されており、新しい抗菌剤の開発のための潜在的な経路を提供しています .

腐食抑制

材料科学の分野では、4-フェニル-4H-1,2,4-トリアゾール-3-チオールは腐食抑制剤として機能し、特に高酸性環境におけるアルミニウム合金に対して有効です。 この用途は、産業環境における金属部品の寿命を延ばすために不可欠です .

ナノテクノロジー

この化合物は、ハイブリッドグラファイト-ダイヤモンドナノワイヤーの成長に使用されます。 これは、ダイヤモンドナノ粒子による官能化を通じて実現し、電子機器やフォトニクスに潜在的な用途を持つ新しいナノ材料の開発につながります .

医薬品研究

医薬品研究では、4-フェニル-4H-1,2,4-トリアゾール-3-チオールに存在するトリアゾール環は、さまざまな市販薬に見られます。 それは、抗真菌性、抗癌性、抗ウイルス性などの特性を持つ薬物のコア構造です .

有機合成

この化合物は、有機合成における重要な前駆体であり、幅広い有機分子の生成を可能にします。 その汎用性により、生物活性を高めた化合物の開発が可能になります .

超分子化学

4-フェニル-4H-1,2,4-トリアゾール-3-チオールは、超分子化学に関与しており、そこでより大きく複雑な構造の構成要素として機能します。 これらの構造は、分子マシンの設計やセンサーに影響を与えます .

創薬

この化合物の構造的特徴は、創薬において貴重な要素となっています。 新しい化合物への組み込みにより、効力が向上し、副作用が軽減された薬物の発見につながる可能性があります .

Safety and Hazards

将来の方向性

The future directions for “4-Phenyl-4H-1,2,4-triazole-3-thiol” could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by triazole derivatives . Additionally, more research could be conducted to optimize its synthesis and explore other possible reactions .

作用機序

Target of Action

The primary target of 4-Phenyl-4H-1,2,4-triazole-3-thiol is the corrosion of nickel–aluminum bronze alloy (NAB) . The compound acts as an inhibitor, preventing the corrosion process .

Mode of Action

4-Phenyl-4H-1,2,4-triazole-3-thiol interacts with its target by adhering to the surface of the NAB alloy . The efficiency of inhibition increases with increasing concentration of the compound . The adsorption of the inhibitor obeys the Langmuir adsorption isotherm model . The sulfur and nitrogen atoms (S, N7, and N8) in the compound were identified as the reactive sites .

Result of Action

The primary result of the action of 4-Phenyl-4H-1,2,4-triazole-3-thiol is the inhibition of corrosion of NAB alloy . This suggests that the compound could have potential applications in industries where NAB alloys are used and corrosion is a concern.

Action Environment

The action of 4-Phenyl-4H-1,2,4-triazole-3-thiol can be influenced by environmental factors. For instance, the compound’s efficiency as a corrosion inhibitor increases with its concentration . Additionally, the nature and surface charge of the metal, the chemical structure of the inhibitor, the distribution of charge in the molecule, the type of aggressive electrolyte, and the type of interaction between the organic molecules and the metal surface can all affect the process of adsorption of the inhibitor .

特性

IUPAC Name |

4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGUFBAPNSPHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968498 | |

| Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5373-72-8 | |

| Record name | 5373-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole-3-thiol?

A1: The molecular formula of 4-Phenyl-4H-1,2,4-triazole-3-thiol is C8H7N3S, and its molecular weight is 177.22 g/mol.

Q2: What are the key spectroscopic characteristics of 4-Phenyl-4H-1,2,4-triazole-3-thiol?

A2: 4-Phenyl-4H-1,2,4-triazole-3-thiol has been characterized using various spectroscopic techniques, including:

- FT-IR: Characteristic peaks for the thiol (S-H), triazole (C=N, N-N), and aromatic (C-H, C=C) functionalities are observed. [, , , ]

- 1H-NMR & 13C-NMR: Signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfur atom, and the NH proton of the triazole ring are typically observed. [, , , ]

- EI-MS: The molecular ion peak (M+) and characteristic fragmentation patterns provide structural information. [, , , ]

Q3: How do structural modifications of 4-Phenyl-4H-1,2,4-triazole-3-thiol impact its biological activity?

A3: Research indicates that modifications at the 3rd and 5th positions of the 1,2,4-triazole ring significantly influence the biological activity of 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives. For example:

- Alkylation of the thiol group (3rd position): Introducing alkyl, arylalkyl, or aralkyl substituents at the sulfur atom can alter the compound's lipophilicity, potentially impacting its interaction with biological targets like enzymes and receptors. This has been shown to affect cholinesterase inhibitory activity, with longer and bulkier substituents generally leading to increased potency. [, , ]

- Substitution at the 5th position: Introducing various groups at this position, such as aryl, heteroaryl, or alkyl groups, can also modulate the compound's physicochemical properties and affect its binding affinity to target proteins. [, , , , , , ]

Q4: Are there specific structural features associated with improved anti-cholinesterase activity?

A4: Yes, studies suggest that incorporating long, straight-chain alkyl substituents at the sulfur atom of 4-Phenyl-4H-1,2,4-triazole-3-thiol leads to enhanced anti-cholinesterase activity, particularly against acetylcholinesterase (AChE). This highlights the importance of lipophilicity in target binding and enzyme inhibition. [, ]

Q5: What biological activities have been investigated for 4-Phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

A5: Several biological activities have been explored, including:

- Anti-cholinesterase activity: Certain derivatives display potent inhibition of cholinesterase enzymes, particularly AChE and butyrylcholinesterase (BChE), suggesting potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease. [, , ]

- Antimicrobial and antifungal activity: Research suggests that 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit a range of antimicrobial and antifungal effects. Notably, increasing the length of the alkyl chain at the sulfur atom has been associated with enhanced antimicrobial potency. [, , ]

- Anti-inflammatory activity: Some derivatives demonstrate promising anti-inflammatory activity in animal models, indicating potential for treating inflammatory conditions. [, , ]

- Anticancer activity: Initial studies have investigated the anticancer potential of specific 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives. []

- Corrosion inhibition: Derivatives of this compound have shown potential for inhibiting mild steel corrosion, particularly in acidic environments. [, ]

Q6: Has the anti-HIV activity of 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives been studied?

A6: Yes, a study investigating Schiff base ligands derived from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol and their metal complexes identified some derivatives with promising anti-HIV-1 and HIV-2 activity in cell culture. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)

![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)

![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)